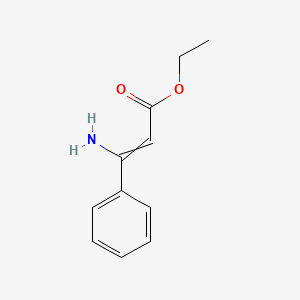

Ethyl 3-amino-3-phenylprop-2-enoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

ethyl 3-amino-3-phenylprop-2-enoate |

InChI |

InChI=1S/C11H13NO2/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h3-8H,2,12H2,1H3 |

InChI Key |

CGULTTSJZGXDBD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=C(C1=CC=CC=C1)N |

Origin of Product |

United States |

Foundational Aspects and Research Context of Ethyl 3 Amino 3 Phenylprop 2 Enoate

Significance in Contemporary Organic Synthesis Research

The importance of Ethyl 3-amino-3-phenylprop-2-enoate in modern organic chemistry stems from its dual functionality, which allows for a wide array of chemical transformations. This has positioned it as a key intermediate in the synthesis of various heterocyclic compounds and other molecules of pharmaceutical and biological interest.

This compound serves as a highly adaptable synthetic building block. Its structure incorporates a nucleophilic amino group, an electrophilic ester group, and a reactive carbon-carbon double bond, all in conjugation. This arrangement allows it to participate in a diverse range of reactions, including cyclizations, cycloadditions, and conjugate additions. Chemists can selectively target these reactive sites to construct a variety of complex molecular frameworks. For instance, β-amino-α,β-unsaturated esters are known to be key precursors for the synthesis of medicinally important heterocycles like dihydropyridines, pyridines, and pyrimidines. researchgate.net

The general synthesis of β-amino-α,β-unsaturated esters, including the title compound, often involves the condensation of β-dicarbonyl compounds with amines. researchgate.netresearchgate.net Various catalytic systems have been developed to improve the efficiency and environmental friendliness of these syntheses, such as using solid superacids like sulfated zirconia or silica (B1680970) gel under solvent-free conditions. researchgate.netresearchgate.net

The reactivity profile of this compound has been instrumental in the generation of novel chemical entities. Its ability to act as a precursor to various heterocyclic systems has led to the discovery of compounds with potential biological activities. The enamino ester moiety is a key pharmacophore in several bioactive molecules and its incorporation into new structures is a common strategy in medicinal chemistry. The synthesis of complex nitrogen-containing compounds often relies on the versatile reactivity of β-enamino esters. mdpi.com

Structural Classification and General Reactivity Paradigms of β-Amino-α,β-unsaturated Esters

This compound belongs to the class of compounds known as β-amino-α,β-unsaturated esters, which are also referred to as enamino esters. This classification is based on the presence of an amino group at the β-position relative to the ester carbonyl group, with a double bond between the α and β carbons.

| Structural Features of this compound |

| Functional Group |

| Amino Group |

| Ester Group |

| Phenyl Group |

| Alkene |

The enamino ester moiety is a powerful tool in advanced synthetic strategies due to its ambident nucleophilic character and its ability to act as a Michael acceptor. The nitrogen atom and the α-carbon can both act as nucleophiles, while the β-carbon is susceptible to nucleophilic attack. This dual reactivity allows for the construction of diverse and complex molecular architectures.

The general reactivity of β-amino-α,β-unsaturated esters can be summarized as follows:

N-Nucleophilicity: The amino group can react with various electrophiles.

Cα-Nucleophilicity: The α-carbon can be deprotonated to form a nucleophilic enolate-like species.

Michael Acceptor: The electron-withdrawing ester group polarizes the double bond, making the β-carbon electrophilic and susceptible to conjugate addition by nucleophiles.

This reactivity has been exploited in the synthesis of a wide range of heterocyclic compounds. For example, β-enamino esters are versatile intermediates for the synthesis of nitrogen-containing compounds and are present in some biologically important natural products and therapeutic agents. mdpi.com Their synthesis and applications continue to be an active area of research in organic synthesis. mdpi.com

Synthetic Methodologies for Ethyl 3 Amino 3 Phenylprop 2 Enoate and Its Structural Analogues

Direct Synthetic Routes to Ethyl 3-amino-3-phenylprop-2-enoate

The preparation of this compound can be achieved through several direct synthetic pathways. These methods are foundational for accessing the parent compound, which serves as a crucial intermediate.

Established Preparative Strategies

A prevalent and established method for synthesizing this compound involves the reaction of ethyl phenylacetate (B1230308) with a suitable source of the amino group. While specific reagents and conditions can vary, the core transformation remains consistent.

Another key strategy is the Knoevenagel condensation. This reaction typically involves the condensation of a benzaldehyde (B42025) with a compound containing an active methylene (B1212753) group, such as ethyl cyanoacetate (B8463686), often catalyzed by a base like piperidine. chemrxiv.org While this initially yields a cyano-substituted precursor, subsequent transformations can lead to the desired amino group.

A direct one-step synthesis has also been reported using 2-aminopyridine (B139424) and ethyl acrylate (B77674) with trifluoromethanesulfonic acid as a catalyst in anhydrous ethanol. google.com This method, however, is primarily described for the synthesis of ethyl 3-(pyridin-2-ylamino)propanoate, a structural analog. google.com

Synthesis of Substituted this compound Derivatives

The functionalization of the this compound scaffold through the introduction of various substituents on the phenyl ring is a key area of research, enabling the fine-tuning of the molecule's properties for diverse applications.

Introduction of Electron-Withdrawing Groups (e.g., Cyano, Nitro, Trifluoromethyl)

The synthesis of derivatives bearing electron-withdrawing groups has been explored through several methodologies.

Cyano Group: The synthesis of novel Z-ethyl 2-cyano-3-substituted amino-3-(2-methylphenyl)propenoates has been achieved in a three-step process. sioc-journal.cn This involves the initial reaction of ethyl cyanoacetate with 2-methylbenzoylchloride, followed by reaction with phosphorus oxychloride, and finally treatment with ammonia (B1221849) or primary amines. sioc-journal.cn Another approach involves the piperidine-catalyzed Knoevenagel condensation of ring-substituted benzaldehydes with 2-methoxyethyl cyanoacetate to produce various substituted phenylcyanoacrylates. chemrxiv.org

Nitro Group: Ethyl 2-nitro-3-phenylpropanoate has been synthesized by heating (dimethoxymethyl)benzene with ethyl nitroacetate (B1208598) at 160°C. beilstein-journals.org A similar method was used to prepare ethyl 3-(4-methoxyphenyl)-2-nitropropanoate from 4-methoxybenzaldehyde (B44291). beilstein-journals.org Furthermore, a tandem Knoevenagel condensation/alkylidene reduction of 3-nitrobenzaldehyde (B41214) with Meldrum's acid, followed by reduction with stannous chloride, has been used to synthesize ethyl 3-(3-aminophenyl)propanoate, demonstrating a route to introduce a nitro group that is subsequently reduced. nih.gov

Trifluoromethyl Group: The synthesis of trifluoromethyl-bearing α-nitro esters has been explored as an alternative to overcome the lack of condensation with electron-poor substrates. nih.gov

Introduction of Electron-Donating Groups (e.g., Dimethylamino, Methoxy)

The incorporation of electron-donating groups onto the phenyl ring has also been a focus of synthetic efforts.

Methoxy (B1213986) Group: The synthesis of ethyl 3-amino-3-[3-methoxy-4-(2-methylpropoxy)phenyl]propanoate involves the introduction of the methoxy and propoxy groups onto a phenolic ring, which can be achieved through electrophilic aromatic substitution reactions. evitachem.com Additionally, ethyl 3-(4-methoxyphenyl)-2-nitropropanoate was obtained by heating 4-methoxybenzaldehyde with ethyl nitroacetate. beilstein-journals.org The synthesis of methyl and methoxy ring-disubstituted 2-methoxyethyl 2-cyano-3-phenyl-2-propenoates has been accomplished via the piperidine-catalyzed Knoevenagel condensation of ring-substituted benzaldehydes and 2-methoxyethyl cyanoacetate. chemrxiv.org

Diversification via Aryl Substituents

Beyond simple electron-donating and withdrawing groups, a wide range of aryl substituents can be introduced to create diverse analogs. For example, the synthesis of ethyl 3-(furan-3-yl)-2-nitropropanoate was achieved by reacting furan-3-carbaldehyde with ethyl nitroacetate. beilstein-journals.org This highlights the adaptability of condensation reactions to incorporate various heterocyclic and aromatic systems.

The synthesis of ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate was accomplished by heating a mixture of 3-methyl-1-phenyl-1H-pyrazol-5-amine and ethyl (2Z)-2-cyano-3-ethoxyacrylate in absolute ethanol. nih.govresearchgate.net This demonstrates the synthesis of analogs with complex heterocyclic substituents.

Table of Synthetic Yields for Selected Derivatives:

| Derivative | Starting Materials | Reaction Conditions | Yield | Reference |

| Ethyl 2-nitro-3-phenylpropanoate | (dimethoxymethyl)benzene, ethyl nitroacetate | 160°C, 9 hours | 35% | beilstein-journals.org |

| Ethyl 3-(4-methoxyphenyl)-2-nitropropanoate | 4-methoxybenzaldehyde, ethyl nitroacetate | 150°C, 9 hours | 55% | beilstein-journals.org |

| Ethyl 3-(furan-3-yl)-2-nitropropanoate | furan-3-carbaldehyde, ethyl nitroacetate | Reflux, 4 hours | 34% | beilstein-journals.org |

| Ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate | 3-methyl-1-phenyl-1H-pyrazol-5-amine, ethyl (2Z)-2-cyano-3-ethoxyacrylate | Reflux in ethanol, 3 hours | Not specified | nih.govresearchgate.net |

Stereoselective Synthesis of Geometric Isomers (Z- and E-configurations)

The geometric isomers of this compound, the (Z)- and (E)-configurations, arise from the restricted rotation around the C=C double bond. The synthesis of these isomers with high stereoselectivity is a significant challenge in organic chemistry. Different synthetic strategies can favor the formation of one isomer over the other.

The (E)-isomer of ethyl 3-phenylprop-2-enoate, also known as ethyl cinnamate (B1238496), is a well-characterized compound. stenutz.eu Its synthesis often involves condensation reactions, such as the Wittig or Horner-Wadsworth-Emmons reaction, between benzaldehyde and an appropriate phosphorus ylide or phosphonate (B1237965) ester. These reactions generally favor the formation of the more thermodynamically stable (E)-isomer.

The synthesis of the (Z)-isomer in high purity is more challenging and often requires specific reaction conditions or catalysts. For instance, certain modifications of the Horner-Wadsworth-Emmons reaction, such as the use of Still-Gennari conditions with specific phosphonate reagents and reaction conditions (e.g., KHMDS as a base in the presence of 18-crown-6), can provide high selectivity for the (Z)-olefin.

Another approach to obtaining the pure isomers involves the separation of a mixture of (Z)- and (E)-isomers using techniques like column chromatography or fractional crystallization. The distinct physical properties of the isomers, such as polarity and crystal packing, allow for their separation.

Advanced Catalytic Approaches in the Synthesis of α,β-Unsaturated Esters

Recent advancements in catalysis have provided powerful tools for the synthesis of α,β-unsaturated esters and their analogues with high levels of regio- and stereocontrol.

Iridium-Catalyzed Regiospecific and Stereospecific Allylic Amination for Analogues

Iridium catalysis has emerged as a potent method for the synthesis of α,β-unsaturated γ-amino esters, which are structural analogues of this compound. rsc.orgrsc.org This methodology often involves the reaction of γ-hydroxy-α,β-unsaturated ester carbonates with various amines in the presence of an iridium catalyst. rsc.orgrsc.org A key feature of this reaction is its high regioselectivity and stereospecificity, exclusively yielding the (E)-stereoisomer of the γ-amino ester. rsc.org

The reaction tolerates a wide range of substituents at the γ-position, including alkyl, aryl, and heteroaryl groups. rsc.orgrsc.org Furthermore, the use of enantioenriched allylic carbonates as starting materials allows for the synthesis of enantioenriched (E)-α,β-unsaturated γ-amino esters with complete transfer of chirality. rsc.orgrsc.org The choice of amine nucleophile can significantly influence the reaction pathway. rsc.orgrsc.org While a variety of primary and secondary amines lead to the desired γ-amino esters, the use of allylamine (B125299) can lead to the formation of 3,4-disubstituted oxazolidin-2-ones. rsc.orgrsc.org

This iridium-catalyzed allylic amination provides a direct and efficient route to highly functionalized molecules that are valuable intermediates in organic synthesis. rsc.orgrsc.org

Biocatalytic Approaches for Analogues (e.g., Lipase-Catalyzed Transesterification)

Biocatalysis, particularly using lipases, offers a green and selective alternative for the synthesis and modification of esters, including analogues of this compound. nih.govnih.govumn.edu Lipases are hydrolase enzymes that can catalyze a variety of reactions, including hydrolysis, esterification, and transesterification, often with high enantioselectivity and regioselectivity. nih.govwikipedia.org

Lipase-catalyzed transesterification involves the exchange of the alcohol or acid part of an ester. nih.gov This can be used to synthesize different esters from a parent ester under mild reaction conditions. The "ping-pong bi-bi" mechanism is a widely accepted model for lipase-catalyzed transesterification. nih.gov

The choice of lipase (B570770) is crucial for the success of the reaction, with lipases from Pseudomonas species being noted for their thermostability and tolerance to organic solvents. nih.gov The reaction conditions, such as the solvent and temperature, also play a significant role in the enzyme's activity and stability. nih.gov While lipases have been extensively used in the production of biofuels and other esters, their application in the synthesis of specialized β-amino esters is an area of ongoing research. nih.gov The ability of lipases to function at the oil-water interface is a key characteristic of their catalytic action. wikipedia.org

Synthesis of Related β-Amino Acrylate and Cinnamate Systems

The synthesis of β-amino acrylate and cinnamate systems is of significant interest due to their presence in various biologically active molecules and their utility as synthetic intermediates.

One common method for the synthesis of β-amino esters is the Mannich-type reaction. researchgate.net This reaction typically involves the condensation of an aldehyde, an amine, and a compound with an active methylene group, such as a malonic ester. researchgate.net Recent developments have focused on catalytic and stereoselective versions of the Mannich reaction to produce enantioenriched β-amino esters.

The synthesis of β-alanine, a simple β-amino acid, can be achieved through chemical methods such as the ammoniation of acrylic acid or acrylonitrile (B1666552) under high temperature and pressure. nih.gov Biological methods, including enzymatic conversion and whole-cell synthesis, are also being explored as more sustainable alternatives. nih.gov

Furthermore, β-aminoacrylate systems have been utilized in the development of biocompatible hydrogels. nih.gov These materials are formed through a click-like polymerization between alkynoates and secondary amines, offering an operationally simple route to hydrogels for applications in areas like 3D cell culture. nih.gov

Chemical Transformations and Mechanistic Investigations of Ethyl 3 Amino 3 Phenylprop 2 Enoate

Heterocyclic Synthesis via Cyclization Reactions

The reaction of ethyl 3-amino-3-phenylprop-2-enoate with pyrrole-2,3-diones is a notable method for constructing complex diazaspiro heterocyclic systems. Specifically, the condensation of ethyl β-aminocrotonates with 1-aryl-4-benzoyl-5-phenyl-1H-pyrrole-2,3-diones under mild conditions yields 1,1',5-triaryl-4-benzoyl-5'-methyl-2-oxo-1,2,5,6-tetrahydrospiro[pyrrole-3,4'-pyridine]-3'-carboxylates. This reaction proceeds with high diastereoselectivity, meaning it preferentially forms one of several possible stereoisomers. The precise arrangement of atoms in the resulting spiro compounds has been unequivocally confirmed through X-ray diffraction analysis.

A similar transformation involves the three-component reaction of anilines, ethyl benzoylacetate, and N-aryl-5-methyl-1H-pyrrole-2,3-diones, which produces ethyl 1'-aryl-5-methyl-2'-oxo-5-phenyl-1',2',5',6'-tetrahydro-2H-spiro[pyrrole-3,4'-pyridine]-3'-carboxylates. This process is also highly diastereoselective. The structural and stereochemical aspects of these spiro products have been extensively studied using techniques such as X-ray crystallography.

The formation of diazaspiro compounds from this compound and pyrrole-2,3-diones is thought to commence with a crucial nucleophilic addition. The enamine, this compound, attacks the electrophilic C4-carbonyl group of the pyrrole-2,3-dione in a Michael-type addition. This initial step is fundamental for the subsequent cyclization process.

Following this addition, a series of intramolecular events are proposed to occur. This includes a Z/E isomerization of the enamine component, which is a change in the spatial arrangement of substituents around the carbon-carbon double bond. This isomerization is believed to be a key step that facilitates the subsequent ring closure. The cyclization itself is thought to happen through the attack of the enamine's nitrogen atom on one of the carbonyl groups of the pyrrole-2,3-dione ring. The final step is a dehydration reaction, which results in the formation of the stable spiro heterocyclic product. The specific substituents on both the enamine and the pyrrole-2,3-dione can influence the exact mechanistic pathway and the nature of the intermediate species.

While the direct conversion of this compound into a simple pyrrole (B145914) is not a commonly reported transformation, its derivatives serve as valuable building blocks in pyrrole synthesis. For instance, the reaction of this compound with α-haloketones can lead to the formation of substituted pyrroles. This reaction is a variation of the Hantzsch pyrrole synthesis and involves the initial alkylation of the enamine, followed by cyclization and subsequent aromatization to form the pyrrole ring.

Furthermore, derivatives of this compound that have the amino group incorporated into a larger molecular framework can undergo intramolecular cyclization to form fused pyrrole systems. The outcome of these reactions, including the specific product formed and the reaction's efficiency, is highly dependent on the reaction conditions and the nature of the substituents involved.

The synthesis of aziridines, which are three-membered heterocyclic rings containing a nitrogen atom, from enamines can be accomplished through several synthetic routes. One potential, though less common, pathway for compounds related to this compound is a vinylogous Cromwell-type reaction. This type of reaction typically involves the conjugate addition of a nucleophile to an α,β-unsaturated system, followed by an intramolecular cyclization that displaces a leaving group at a distal position.

For a derivative of this compound to undergo such a reaction, it would need to be chemically modified to include a suitable leaving group. The inherent nucleophilicity of the enamine would then initiate the reaction through an initial addition, followed by an intramolecular attack by the nitrogen atom to form the aziridine (B145994) ring. The success of this synthetic strategy is highly contingent on the specific molecular structure of the starting material and the chosen reaction conditions.

Spiro Heterocyclization with Pyrrole-2,3-diones to Form Diazaspiro Systems

Nucleophilic Addition Reactions

This compound, as an enamine, can theoretically participate in Michael addition reactions. However, the electron-donating amino group reduces the electrophilicity of the β-carbon, making it less reactive towards nucleophiles compared to a typical α,β-unsaturated ester.

More commonly, it is the derivatives of this compound that are utilized in Michael additions. By modifying the amino group to be electron-withdrawing, the electrophilicity of the β-position of the enoate system is enhanced, making it a more effective Michael acceptor. In such cases, the addition of a primary or secondary amine to this activated system would proceed through a standard Michael addition mechanism. This involves the nucleophilic attack of the amine on the β-carbon, leading to the formation of a new carbon-nitrogen bond. The resulting intermediate then tautomerizes to the final, more stable product. The efficiency and outcome of this reaction are influenced by the specific amine nucleophile used and the nature of the substituents on the enoate.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Ethyl β-aminocrotonates | 1-aryl-4-benzoyl-5-phenyl-1H-pyrrole-2,3-diones | 1,1',5-triaryl-4-benzoyl-5'-methyl-2-oxo-1,2,5,6-tetrahydrospiro[pyrrole-3,4'-pyridine]-3'-carboxylates | Spiro Heterocyclization |

| Anilines, Ethyl benzoylacetate | N-aryl-5-methyl-1H-pyrrole-2,3-diones | Ethyl 1'-aryl-5-methyl-2'-oxo-5-phenyl-1',2',5',6'-tetrahydro-2H-spiro[pyrrole-3,4'-pyridine]-3'-carboxylates | Three-component Spiro Heterocyclization |

| This compound | α-haloketone | Substituted pyrrole | Hantzsch Pyrrole Synthesis |

| Modified this compound derivative | Amine | Michael Adduct | Michael Addition |

Cycloaddition Reactivity of the α,β-Unsaturated System

The α,β-unsaturated system in this compound, being an enamine, is electron-rich and readily participates in cycloaddition reactions with various electron-deficient partners. researchgate.netmakingmolecules.com This reactivity is fundamental to the construction of complex cyclic scaffolds.

One of the most significant applications of this reactivity is in inverse electron-demand Diels-Alder reactions. For instance, electron-deficient 1,2,3-triazines react rapidly with enamines, such as the one in the title compound, to form pyridine (B92270) derivatives. nih.gov The reaction proceeds through an initial [4+2] cycloaddition, followed by the elimination of a stable molecule like dinitrogen and the amino group substituent to afford the aromatic pyridine ring. This transformation is often highly efficient and can be competitive with well-known bioorthogonal ligation reactions. nih.gov

Furthermore, the enamine moiety can undergo [2+2] cycloadditions. These reactions can be initiated photochemically or with specific reagents. For example, the reaction of enamines with nitroalkenes can lead to the formation of cyclobutane (B1203170) derivatives. researchgate.net Similarly, cycloadditions with ketenes or keteniminium salts are also known pathways to access four-membered rings. researchgate.net The regiochemistry and stereochemistry of these cycloadditions are influenced by both steric and electronic factors of the reacting partners. wikipedia.org

The general reactivity of enamines in cycloadditions is summarized in the table below:

| Reaction Type | Reactant | Product Type | Reference |

| Inverse Electron-Demand Diels-Alder | Electron-deficient Azadienes (e.g., Triazines) | Pyridines | nih.gov |

| [2+2] Cycloaddition | Nitroalkenes | Cyclobutanes | researchgate.net |

| [2+2] Cycloaddition | Ketenes/Keteniminium Salts | Cyclobutanes | researchgate.net |

| [3+2] Annulation | Chalcones with Phenyl Hydrazine | Pyrazoles | nih.gov |

These cycloaddition reactions highlight the utility of this compound as a precursor for synthesizing a variety of heterocyclic systems, including pyridines and pyrazoles. nih.govnih.govresearchgate.net

Derivatization Reactions of the Amino and Ester Functionalities

The presence of both an amino and an ester group provides opportunities for a wide range of derivatization reactions, further expanding the synthetic utility of this compound.

The primary amino group in this compound is nucleophilic and can react with various electrophiles. This allows for the introduction of a wide array of substituents, modifying the compound's properties and enabling further transformations.

Common derivatization reactions include acylation and sulfonylation. For instance, the reaction with acyl chlorides, like ethanoyl chloride, proceeds via a nucleophilic addition-elimination mechanism to form N-acylated products. libretexts.org Similarly, reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, yields the corresponding sulfonamides. researchgate.net

Another important derivatization is the reaction with isocyanates to form urea (B33335) derivatives. These reactions are typically efficient and proceed under mild conditions. The resulting ureas can be valuable intermediates in medicinal chemistry.

| Reagent | Product Type | Mechanism | Reference |

| Acyl Chlorides (e.g., Ethanoyl chloride) | N-Acyl-β-enamino ester | Nucleophilic Addition-Elimination | libretexts.org |

| Sulfonyl Chlorides (e.g., Benzenesulfonyl chloride) | N-Sulfonyl-β-enamino ester | Nucleophilic Substitution | researchgate.net |

| Isocyanates | N-Carbamoyl-β-enamino ester (Urea) | Nucleophilic Addition |

These derivatizations not only modify the parent molecule but also serve as a gateway to more complex structures and heterocyclic systems.

The ethyl ester group in this compound can be modified, most commonly through transesterification. researchgate.net This reaction involves the exchange of the ethyl group with another alkyl or aryl group from an alcohol, and can be catalyzed by acids, bases, or enzymes. masterorganicchemistry.comrsc.org

Transesterification of β-keto esters, and by extension β-enamino esters, can often be achieved with high selectivity. rsc.org The reaction likely proceeds through an enol intermediate or an acylketene intermediate. rsc.org A variety of catalysts, including environmentally benign options like 3-nitrobenzeneboronic acid, have been developed for this purpose. researchgate.net The choice of catalyst and reaction conditions can be tailored to accommodate a wide range of alcohols, including primary, secondary, and even chiral alcohols. researchgate.net

The transesterification of β-keto esters with amino alcohols has been shown to react preferentially at the amine group due to its higher nucleophilicity. rsc.org However, with appropriate catalyst and condition selection, reaction at the hydroxyl group can be favored.

| Catalyst Type | Conditions | Outcome | Reference |

| Acid (e.g., Boric acid on silica) | Solvent-free | High yields with various alcohols | researchgate.net |

| Base (e.g., Sodium methoxide) | Vacuum, variable temperature | Mono- or di-acylation of amino alcohols | csic.es |

| Organocatalyst (e.g., 3-Nitrobenzeneboronic acid) | Mild conditions | Selective transesterification | researchgate.netrsc.org |

The ability to perform transesterification allows for the fine-tuning of the ester group, which can be crucial for modulating the physical and biological properties of the final products.

Photosensitized Reactions and Novel Cyclization Pathways

The enamine functionality of this compound makes it a candidate for photosensitized reactions. Enamines can be excited to a higher energy state upon light absorption, either directly or through an external photosensitizer, leading to unique reactivity. acs.orgnih.gov

One of the most prominent photochemical reactions involving enamine-like structures is the [2+2] photocycloaddition. wikipedia.orgacs.org This reaction can be used to construct cyclobutane rings, which are valuable structural motifs in organic synthesis. The reaction can be performed intermolecularly with other alkenes or intramolecularly if an alkene moiety is present elsewhere in the molecule. The stereochemical outcome of these reactions can often be controlled by using chiral photosensitizers or by performing the reaction in a chiral environment. oaepublish.comacs.org

Photosensitized reactions can also lead to the formation of radicals. Chiral enamines have been shown to act as photosensitizers themselves, triggering the formation of radical species from organic halides under mild conditions. acs.org The ground-state enamine can then stereoselectively trap these radicals, leading to enantioselective alkylation products. acs.orgnih.gov

Furthermore, photochemical conditions can promote novel cyclization pathways. For example, visible-light-induced decarboxylative cyclization reactions have been reported, which could potentially be adapted for derivatives of this compound to access complex heterocyclic structures like phenanthridines. acs.org

| Reaction Type | Key Features | Product Type | Reference |

| [2+2] Photocycloaddition | Visible light, photosensitizer | Cyclobutanes | acs.orgnih.govnih.gov |

| Photo-organocatalytic Alkylation | Direct excitation of enamine, radical generation | Enantioselective alkylated products | acs.orgnih.gov |

| Photochemical Cyclization | Supramolecular hosts, chiral templates | Enantioenriched cyclic products | oaepublish.com |

These photochemical methods offer powerful and often green alternatives to traditional thermal reactions for the synthesis of complex molecules from enamine precursors.

Amination Reactions Leading to Highly Functionalized Alkenes

The core structure of this compound can be seen as a functionalized alkene. Further amination reactions can lead to the synthesis of even more highly functionalized alkenes, which are valuable intermediates in organic synthesis.

While the direct amination of the double bond in this compound is not a commonly reported transformation, the principles of enamine and enaminone chemistry suggest potential pathways. For instance, the concept of "alkene-to-alkene" difunctionalization, which has been demonstrated for enaminones, could potentially be applied. bohrium.comresearchgate.net This involves the transformation of the C-H and C-N bonds of the enaminone system to introduce new functional groups.

More broadly, the synthesis of highly functionalized alkenes often involves the hydroamination of alkynes. organic-chemistry.org The resulting enamines, structurally related to this compound, can then be further functionalized. For example, palladium-catalyzed oxidative coupling of aromatic primary amines with alkenes provides a route to (Z)-enamines with excellent regio- and stereoselectivity. organic-chemistry.org These products can then be converted into a variety of nitrogen-containing heterocycles. organic-chemistry.org

The following table summarizes methods for producing functionalized alkenes that are conceptually related to the reactivity of this compound:

| Reaction | Reactants | Catalyst/Conditions | Product | Reference |

| Hydroamination | Terminal alkynes, Amines | H₂O-promoted, solvent-free | (E)- or (Z)-Enamines | organic-chemistry.org |

| Oxidative Coupling | Aromatic primary amines, Alkenes | Pd-catalyzed, O₂ | (Z)-Enamines | organic-chemistry.org |

| "Alkene-to-Alkene" Difunctionalization | Enaminones, Disulfides, Alcohols | Transition-metal-free | Polyfunctionalized Alkenes | bohrium.comresearchgate.net |

These methods illustrate the potential for transforming this compound or its precursors into a diverse range of highly substituted alkenes, which are versatile building blocks for further synthetic elaborations.

Spectroscopic and Structural Elucidation of Ethyl 3 Amino 3 Phenylprop 2 Enoate Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for delineating the precise structure of ethyl 3-amino-3-phenylprop-2-enoate. Analysis of both proton and carbon spectra allows for the assignment of each atom within the molecule and provides insights into its stereochemical configuration.

1H NMR Spectroscopic Analysis for Structural Confirmation

The 1H NMR spectrum of this compound displays characteristic signals corresponding to the different types of protons in the molecule. The ethyl ester group is identified by a quartet and a triplet. The methylene (B1212753) protons (-CH2-) of the ethyl group typically appear as a quartet, while the methyl protons (-CH3) resonate as a triplet.

The vinylic proton (=CH-) and the amine protons (-NH2) are of particular interest for structural confirmation. The chemical shift of the vinylic proton is influenced by its electronic environment, including the presence of the neighboring amino and ester groups. The protons of the phenyl group will appear in the aromatic region of the spectrum, typically as a multiplet. The integration of these signals confirms the number of protons in each environment, and the coupling patterns provide information about adjacent protons.

Table 1: Representative 1H NMR Data for Related Compounds

| Compound | Solvent | Chemical Shift (δ) in ppm |

|---|---|---|

| (2R)-2-phenyl-2-[(2E)-3-phenylprop-2-enamido]ethyl(2E)-3-phenylprop-2-enoate | CDCl3 | 7.70 (d, J = 16.2 Hz, 1H), 7.64 (d, J = 15.6 Hz, 1H), 7.53-7.48 (m, 4H), 7.40 – 7.29 (m, 11H), 6.45 (dd, J = 15.6, 8.4 Hz, 3H), 5.54-5.48 (m, 1H), 4.68 (dd, J = 11.6, 7.6 Hz, 1H), 4.45 (dd, J = 11.6, 4.5 Hz, 1H) |

| Methyl (2E)-3-phenylprop-2-enoate | CDCl3 | 7.70 (d, J = 15.9 Hz, 1H), 7.55 – 7.50 (m, 2H), 7.40 – 7.36 (m, 3H), 6.45 (d, J = 15.9 Hz, 1H), 3.81 (s, 3H) |

| Ethyl (1-phenyl-1H-tetrazol-5-ylsulfonyl)acetate | CDCl3 | 7.68-7.60 (5H, m), 4.67 (2H, s), 4.22 (2H, q, J = 7.1 Hz), 1.24 (3H, t, J = 7.2 Hz) |

This data is for illustrative purposes and is based on related structures. The exact chemical shifts for this compound may vary.

13C NMR Spectroscopic Analysis for Carbon Framework Elucidation

The 13C NMR spectrum provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal. The carbonyl carbon of the ester group is typically found in the downfield region of the spectrum. The carbons of the phenyl ring will produce several signals in the aromatic region (approximately 120-140 ppm). The vinylic carbons and the carbons of the ethyl group will have characteristic chemical shifts that aid in their assignment.

The chemical shift of the β-carbon (the carbon atom attached to the nitrogen) is particularly sensitive to the stereochemistry of the enamine. This sensitivity can be used to distinguish between E and Z isomers.

Table 2: Representative 13C NMR Data for Related Compounds

| Compound | Solvent | Chemical Shift (δ) in ppm |

|---|---|---|

| (2R)-2-phenyl-2-[(2E)-3-phenylprop-2-enamido]ethyl(2E)-3-phenylprop-2-enoate | CDCl3 | 167.4, 165.5, 146.0, 141.8, 138.4, 134.7, 134.1, 130.6, 129.8, 128.93, 128.88, 128.8, 128.2, 128.0, 127.9, 126.8, 120.3, 117.2, 66.2, 53.2 |

| 3-phenyl-3-[(2E)-3-phenylprop-2-enamido]propyl(2E)-3-phenylprop-2-enoate | CDCl3 | 166.9, 165.2, 145.1, 141.6, 141.2, 134.7, 134.3, 130.4, 129.8, 128.93, 128.91, 128.8, 128.2, 127.82, 127.8, 126.6, 120.5, 117.8, 61.7, 51.3, 34.9 |

| Ethyl (1-phenyl-1H-tetrazol-5-ylsulfonyl)acetate | CDCl3 | 161.3, 153.3, 132.9, 131.7, 129.9 (2C), 125.6 (2C), 63.3, 59.5, 13.9 |

This data is for illustrative purposes and is based on related structures. The exact chemical shifts for this compound may vary.

Advanced NMR Techniques for Stereochemical Assignment

The stereochemistry of this compound, specifically the configuration around the C=C double bond (E/Z isomerism), can be definitively assigned using advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy. NOE experiments detect through-space interactions between protons that are in close proximity.

For the (Z)-isomer, an NOE enhancement would be expected between the vinylic proton and the protons of the amino group, as they are on the same side of the double bond. Conversely, in the (E)-isomer, an NOE interaction would be anticipated between the vinylic proton and the phenyl ring protons. The presence or absence of these specific NOE correlations allows for an unambiguous assignment of the stereochemistry.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is instrumental in identifying the key functional groups present in this compound. The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of specific bonds.

The N-H stretching vibrations of the primary amine group are expected to appear as one or two bands in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the ester group will produce a strong absorption band typically around 1700-1730 cm⁻¹. The C=C stretching of the enamine double bond and the aromatic ring will also show characteristic absorptions in the fingerprint region.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Bond | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Amine | N-H stretch | 3300 - 3500 |

| Ester | C=O stretch | 1700 - 1730 |

| Alkene | C=C stretch | ~1650 |

| Aromatic | C=C stretch | ~1600, ~1475 |

| Ether | C-O stretch | 1000 - 1300 |

Data is based on typical values for these functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry can determine the exact mass of the molecular ion with a high degree of accuracy. This allows for the calculation of the elemental formula, confirming the presence of the expected number of carbon, hydrogen, nitrogen, and oxygen atoms. The fragmentation pattern observed in the mass spectrum can also provide structural information, as the molecule breaks apart in a predictable manner upon ionization. For instance, the loss of the ethoxy group from the ester or cleavage of the phenyl group can lead to characteristic fragment ions.

For related compounds, such as 2-[(2E)-3-phenylprop-2-enamido]ethyl (2E)-3-phenylprop-2-enoate, HRMS data has been used to confirm their elemental composition with high precision. rsc.org

Electron Ionization (EI) and Fast Atom Bombardment (FAB) Techniques

Mass spectrometry is a powerful analytical tool for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. Electron Ionization (EI) and Fast Atom Bombardment (FAB) are two distinct ionization methods used to generate these ions.

Electron Ionization (EI) is a hard ionization technique where the sample is bombarded with high-energy electrons (typically 70 eV). This process imparts significant energy to the molecule, leading to the formation of a molecular ion (M⁺•) and extensive fragmentation. The resulting mass spectrum is a unique fingerprint characterized by numerous fragment ions, which can be pieced together to deduce the molecule's structure.

For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. Key fragmentation patterns would likely arise from the cleavage of the ester group, loss of the ethyl or ethoxy radical, and fragmentation of the phenyl ring. The stability of acylium ions and carbocations often dictates the most abundant fragments observed. libretexts.org

Fast Atom Bombardment (FAB) is a soft ionization technique, particularly useful for polar and thermally unstable compounds that may not yield a molecular ion peak with EI. researchgate.net In FAB, the sample is dissolved in a non-volatile liquid matrix, such as glycerol, and bombarded with a beam of high-energy neutral atoms like argon or xenon. researchgate.netbldpharm.com This causes the sample molecules to sputter into the gas phase, typically as protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. researchgate.net FAB spectra exhibit significantly less fragmentation than EI spectra, making them ideal for confirming the molecular weight of the analyte. researchgate.net Given the polar nature of the amino group in this compound, FAB would be a suitable technique for determining its molecular mass with minimal fragmentation. chemicalbook.com

The table below outlines the expected primary ions and major fragments for this compound using EI-MS.

| Ion Type | Proposed Fragment | Expected m/z | Ionization Technique |

| Molecular Ion | [C₁₁H₁₃NO₂]⁺• | 191 | EI |

| Protonated Molecule | [C₁₁H₁₃NO₂ + H]⁺ | 192 | FAB |

| Fragment | [M - OCH₂CH₃]⁺ | 146 | EI |

| Fragment | [M - COOCH₂CH₃]⁺ | 118 | EI |

| Fragment | [C₆H₅]⁺ | 77 | EI |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a cornerstone for the identification and quantification of volatile and semi-volatile organic compounds in a mixture.

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized. An inert carrier gas moves the sample through a heated capillary column, separating its components based on their boiling points and affinity for the column's stationary phase. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized (commonly by EI), and a mass spectrum is generated.

Amino-containing compounds like this compound can be challenging to analyze directly by GC-MS due to their polarity and potential for thermal degradation. usp.org Their analysis often requires a derivatization step to convert the polar N-H group into a less polar, more volatile moiety, ensuring better chromatographic peak shape and thermal stability. usp.orgsigmaaldrich.com

The resulting data from a GC-MS analysis includes a chromatogram, which shows the retention time of each component, and a mass spectrum for each chromatographic peak, allowing for positive identification by comparing the spectrum to library data. researchgate.net

| Parameter | Description | Relevance to Analysis |

| Retention Time (RT) | The time taken for the compound to elute from the GC column. | A characteristic property under specific chromatographic conditions, used for initial identification. |

| Derivatization | Chemical modification to increase volatility and thermal stability. | Often necessary for polar compounds like β-enamino esters to prevent peak tailing and decomposition. usp.orgsigmaaldrich.com |

| Mass Spectrum | A plot of ion abundance versus m/z ratio for each eluted component. | Provides a molecular fingerprint for structural elucidation and library matching. researchgate.net |

X-ray Diffraction Crystallography for Solid-State Structure Determination

Crystalline and Molecular Structure Analysis

For a molecule like this compound, single-crystal X-ray diffraction would reveal its exact solid-state conformation. A key structural feature of β-enamino esters is the presence of a strong intramolecular hydrogen bond between the amino (N-H) group and the carbonyl oxygen (C=O). nih.gov This interaction results in the formation of a stable six-membered pseudo-ring, often designated as an S(6) ring motif. nih.gov This intramolecular bond significantly influences the planarity of the N-C=C-C=O conjugated system.

Analysis of related structures suggests that the molecule would likely crystallize in a common space group such as P2₁/c (monoclinic) or P-1 (triclinic). nih.gov The crystallographic data would provide precise measurements for all bond lengths and angles.

The table below shows typical crystallographic parameters that would be determined for this class of compound.

| Parameter | Expected Information for this compound |

| Crystal System | e.g., Monoclinic, Triclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Precise measurements defining the unit cell volume. |

| Bond Lengths (Å) | e.g., C=O, C=C, C-N, N-H, C-O |

| Bond Angles (º) | e.g., N-H···O, C-C-C |

| Torsion Angles (º) | Defines the conformation and planarity of the molecular backbone. |

Intermolecular Interaction Studies (e.g., Hydrogen Bonding, π-π Stacking)

Beyond the individual molecular structure, X-ray crystallography elucidates the network of non-covalent interactions that govern the crystal packing. For this compound, several types of intermolecular interactions are expected.

Intramolecular Hydrogen Bonding: As mentioned, the most significant feature is the N-H···O intramolecular hydrogen bond. nih.govresearchgate.net This strong interaction often precludes the N-H group from participating in intermolecular hydrogen bonds.

Intermolecular Hydrogen Bonding: While the primary N-H is involved intramolecularly, weaker C-H···O or C-H···N intermolecular hydrogen bonds are often observed, connecting adjacent molecules into larger assemblies like layers or chains. nih.gov

Analysis of Crystal Packing Architectures

The combination of hydrogen bonds and π-π stacking can lead to the formation of complex three-dimensional networks. Visualizing the crystal packing along different crystallographic axes (a, b, c) helps in understanding the layered or herringbone motifs that define the solid-state structure of the compound. This detailed structural knowledge is crucial for correlating the crystalline form with physical properties such as melting point, solubility, and stability.

Computational and Theoretical Chemistry Applied to Ethyl 3 Amino 3 Phenylprop 2 Enoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has been employed to study the electronic structure and reactivity of ethyl 3-amino-3-phenylprop-2-enoate and related enaminone structures. ut.ac.ir DFT methods, such as B3LYP, are utilized to optimize molecular geometries and calculate various electronic properties. ut.ac.ir

Optimization of Molecular Conformation in Gas Phase and Solid State

Computational studies, often using DFT, are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its conformation. These calculations can be performed for the molecule in the gas phase, representing an isolated molecule, and in the solid state, where intermolecular forces are considered. For similar molecules, theoretical optimized geometric parameters have been shown to be in good agreement with experimental X-ray diffraction data. bozok.edu.tr

Frontier Molecular Orbital Analysis (HOMO-LUMO Energy Gaps)

Frontier molecular orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. taylorandfrancis.comiupac.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. iupac.orglibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, facilitating charge transfer within the molecule. taylorandfrancis.comnih.gov For instance, in related compounds, the HOMO-LUMO energy gap has been calculated to understand the charge transfer phenomena within the molecule. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. taylorandfrancis.com The analysis of these orbitals helps in predicting the sites of electrophilic and nucleophilic attack.

| Parameter | Description |

|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons, indicating the molecule's electron-donating ability. taylorandfrancis.com |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy orbital without electrons, indicating the molecule's electron-accepting ability. taylorandfrancis.com |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. A smaller gap generally implies higher chemical reactivity. taylorandfrancis.com |

Prediction of Global Chemical Reactivity Descriptors

From the energies of the HOMO and LUMO, several global chemical reactivity descriptors can be calculated. researchgate.netresearchgate.net These descriptors provide a quantitative measure of a molecule's stability and reactivity. researchgate.net Key descriptors include chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω). researchgate.netresearchgate.net Chemical hardness is a measure of the molecule's resistance to changes in its electron distribution. A higher hardness value indicates greater stability and lower reactivity. researchgate.net The chemical potential measures the escaping tendency of electrons from a system. The electrophilicity index quantifies the ability of a molecule to accept electrons. researchgate.net

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to deformation of the electron cloud. researchgate.net |

| Chemical Potential (μ) | μ = -(I + A) / 2 | Represents the escaping tendency of electrons. researchgate.net |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Indicates the ability of a species to accept electrons. researchgate.net |

Vibrational Spectroscopy Simulations and Analysis

Computational methods can simulate the vibrational spectra (e.g., Infrared and Raman) of molecules. nih.gov These simulations, often performed using DFT, calculate the vibrational frequencies and their corresponding intensities. bozok.edu.tr The results are then compared with experimental spectra to aid in the assignment of vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. bozok.edu.trnih.gov This comparison helps to confirm the molecular structure and provides a deeper understanding of the molecule's vibrational properties. bozok.edu.tr For complex molecules, potential energy distribution (PED) analysis is often used to make unambiguous assignments of the vibrational modes. bozok.edu.tr

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization

Natural Bond Orbital (NBO) analysis is a powerful tool used to study the delocalization of electron density within a molecule. researchgate.netrsc.org It examines the interactions between filled (donor) and empty (acceptor) orbitals, which are indicative of hyperconjugation and intramolecular charge transfer. researchgate.netwisc.edu The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values signify stronger interactions and greater electron delocalization, which contributes to the stability of the molecule. researchgate.net NBO analysis provides a detailed picture of the bonding and electronic structure, going beyond the simple Lewis structure representation. faccts.de

Nonlinear Optics (NLO) Property Predictions

Computational chemistry can be used to predict the nonlinear optical (NLO) properties of molecules. These properties are related to how a material's polarization responds nonlinearly to an applied electric field, such as that from a high-intensity laser. Molecules with significant NLO properties have potential applications in optoelectronic technologies. The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response. DFT calculations can be used to compute the values of β and other related NLO parameters. Molecules with large charge transfer and extended π-conjugation systems often exhibit enhanced NLO properties.

Supramolecular Interactions and Crystal Lattice Energy Calculations

The arrangement of molecules in a crystal lattice is dictated by a complex interplay of non-covalent interactions. Understanding these interactions is crucial for predicting crystal packing, polymorphism, and the material properties of this compound.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. It partitions the crystal electron density into molecular fragments, allowing for the generation of a unique surface for each molecule. This surface is colored to represent the nature and intensity of intermolecular contacts.

For a molecule like this compound, the Hirshfeld surface would reveal the key interactions that stabilize its crystal structure. These would primarily include hydrogen bonds involving the amino group (N-H) as a donor and the carbonyl oxygen (C=O) as an acceptor, forming N-H···O interactions. Additionally, C-H···O and C-H···π interactions involving the phenyl ring and the ethyl group are expected to play a significant role.

The two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of these interactions. It plots the distance from the surface to the nearest nucleus inside the surface (dᵢ) against the distance to the nearest nucleus outside the surface (dₑ). Different types of interactions appear as distinct patterns on this plot. For instance, sharp spikes would indicate strong hydrogen bonds, while more diffuse regions would represent weaker van der Waals forces and C-H···π interactions.

Table 1: Predicted Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

| Interaction Type | Donor | Acceptor | Predicted Contribution |

| Hydrogen Bond | N-H | O=C | High |

| Hydrogen Bond | C-H (phenyl) | O=C | Moderate |

| Hydrogen Bond | C-H (ethyl) | O=C | Moderate |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Possible |

| C-H···π | C-H (ethyl) | Phenyl Ring | Moderate |

| van der Waals | H···H | Significant |

Note: This table represents predicted interactions based on the molecular structure. Actual contributions would be quantified from experimental crystal structure data.

PIXEL Method for Lattice Energy Determination

For this compound, a PIXEL analysis would quantify the energetic significance of the hydrogen bonds, π-π stacking, and other van der Waals interactions. This would allow for a deeper understanding of the forces governing the crystal packing. The total lattice energy is a critical parameter for predicting the thermodynamic stability of the crystal.

Table 2: Hypothetical PIXEL Lattice Energy Calculation for this compound

| Interaction Energy Component | Energy (kJ/mol) |

| Coulombic | -50 to -70 |

| Polarization | -20 to -30 |

| Dispersion | -80 to -100 |

| Repulsion | +40 to +60 |

| Total Lattice Energy | -110 to -140 |

Note: The values in this table are hypothetical and serve to illustrate the typical output of a PIXEL calculation for a molecule of this type.

Molecular Modeling and Docking Studies for Biological Interaction Prediction

Molecular modeling and docking studies are computational techniques used to predict the binding affinity and mode of interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (receptor), typically a protein. These studies are instrumental in drug discovery and development for identifying potential therapeutic targets and understanding mechanisms of action.

Given the structural features of this compound, particularly the enaminone system and the phenyl ring, it could be hypothesized to interact with various enzymes or receptors. For instance, the hydrogen bonding capabilities of the amino and carbonyl groups, coupled with the hydrophobic nature of the phenyl ring, make it a candidate for binding to active sites of enzymes that recognize similar pharmacophoric features.

A typical molecular docking workflow would involve:

Obtaining the three-dimensional structure of the target protein, often from a repository like the Protein Data Bank (PDB).

Preparing the structure of this compound, ensuring its correct protonation state and geometry.

Using a docking algorithm to predict the most favorable binding poses of the ligand within the receptor's active site.

Scoring the predicted poses based on their binding energy, which provides an estimate of the binding affinity.

The results of such a study would be presented as a binding score and a visual representation of the interactions between the ligand and the amino acid residues of the protein.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Value |

| Binding Energy | -8.5 kcal/mol |

| Interacting Residues | Lys72, Glu91, Leu134, Val20 |

| Interaction Types | Hydrogen bond with Lys72 (N-H···O) Hydrogen bond with Glu91 (C=O···H-N) Hydrophobic interaction with Leu134 and Val20 |

Note: This table is a fictional representation to illustrate the type of data generated from a molecular docking study.

These computational predictions provide a valuable starting point for experimental validation and can guide the design of more potent and selective analogs of this compound for specific biological targets.

Advanced Research Applications and Future Directions for Ethyl 3 Amino 3 Phenylprop 2 Enoate

Development of Pharmaceutical Intermediates and Bioactive Scaffolds

The enaminone structure of Ethyl 3-amino-3-phenylprop-2-enoate provides a unique combination of nucleophilic and electrophilic sites, making it a highly sought-after intermediate in the synthesis of a wide array of biologically active compounds. researchgate.netrsc.org Its ability to participate in various chemical transformations allows for the construction of complex molecular architectures, paving the way for new therapeutic agents.

Precursors for Peptide-Based Drugs

While direct applications of this compound in peptide-based drugs are an emerging area of research, the closely related α,β-unsaturated γ-amino esters have shown significant promise in peptide synthesis. nih.govrsc.org These "vinylogous" amino acids, which feature a carbon-carbon double bond extension, are found in a number of natural products with biological activity. rsc.org The incorporation of such modified amino acids can lead to peptides with enhanced properties, including increased resistance to enzymatic degradation. rsc.org

Table 1: Key Features of α,β-Unsaturated γ-Amino Esters in Peptide Synthesis

| Feature | Description | Reference |

| Structural Mimicry | Can act as mimics of natural amino acid residues in a peptide chain. | rsc.org |

| Conformational Control | The double bond restricts rotational freedom, influencing peptide folding. | nih.govrsc.org |

| Enzymatic Stability | Peptides containing these units may exhibit increased resistance to proteases. | rsc.org |

| Synthetic Accessibility | Methods for their stereoselective synthesis have been developed. | nih.govrsc.org |

Synthesis of Compounds with Potential Biological Activities (e.g., Mitochondrial Pyruvate (B1213749) Transport Inhibitors)

The inhibition of mitochondrial pyruvate transport has emerged as a promising therapeutic strategy for a range of diseases, including metabolic disorders and certain cancers. nih.govmdpi.com While research has primarily focused on α-cyanocinnamate derivatives as inhibitors of the mitochondrial pyruvate carrier (MPC), the structural features of this compound suggest its potential as a scaffold for novel MPC inhibitors. nih.gov

The development of pyrazole-based inhibitors targeting the MPC highlights the modular nature of inhibitor design, where different chemical fragments can be combined to optimize activity. nih.gov The enaminone core of this compound could serve as a versatile platform for the synthesis of new inhibitor classes. Its reactivity allows for the introduction of various substituents to probe the structure-activity relationships of MPC inhibition.

Intermediates for Complex Medicinal Chemistry Targets

The true strength of this compound lies in its role as a versatile intermediate for the synthesis of complex heterocyclic compounds, which are central to many medicinal chemistry programs. nih.gov Enaminones are well-established building blocks for constructing a diverse range of bioactive heterocycles, including pyridines, pyrazoles, and isoxazoles. researchgate.netnih.gov

The reaction of enaminones with various nucleophiles and electrophiles provides access to a vast chemical space. nih.gov For instance, condensation reactions with hydrazines can yield pyrazoles, while reaction with hydroxylamine (B1172632) can lead to isoxazoles. These heterocyclic cores are present in numerous approved drugs and clinical candidates, underscoring the importance of enaminone precursors. The anticonvulsant activity of certain enaminone derivatives further highlights their potential in drug discovery. acs.orgnih.gov

Applications in Materials Science and Organic Optoelectronics

The conjugated π-system of this compound not only drives its utility in medicinal chemistry but also makes it an attractive candidate for applications in materials science, particularly in the field of organic optoelectronics.

Design of Compounds with Aggregation-Induced Emission (AIE) Properties

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. This property is highly desirable for applications in sensors, bio-imaging, and organic light-emitting diodes (OLEDs). The synthesis of AIE-active compounds often involves the creation of molecules with restricted intramolecular rotation in the aggregated state.

The enaminone scaffold can be a key component in the design of AIE-active materials. For example, the synthesis of pyrene (B120774) derivatives with AIE characteristics has been achieved using a β-enaminone intermediate. mdpi.com The intramolecular charge transfer (ICT) character inherent in the enaminone structure can be harnessed to develop novel fluorophores. researchgate.net

Exploration in Push-Pull Enoate Systems

Push-pull chromophores, which contain both electron-donating (push) and electron-accepting (pull) groups connected by a π-conjugated bridge, are of significant interest for their nonlinear optical (NLO) properties. beilstein-journals.orgrsc.orgrsc.orgnih.gov These materials have potential applications in electro-optic devices and two-photon absorption imaging.

The enaminone moiety of this compound, with its electron-donating amino group and electron-withdrawing ester group, represents a simple push-pull system. This inherent electronic asymmetry can be further enhanced through chemical modification. The reactivity of the enaminone allows for the introduction of stronger donor and acceptor groups, as well as the extension of the π-conjugated system, to fine-tune the optical and electronic properties of the resulting chromophores.

Mechanistic Studies in Enzyme Catalysis and Green Chemistry

The application of enzymes in the synthesis and transformation of enaminones like this compound is a focal point of green chemistry. Enzymes, as biocatalysts, offer high specificity and efficiency under mild reaction conditions, aligning with sustainable chemical principles. nih.gov The catalytic action of enzymes in these reactions often involves several key mechanisms, including acid-base catalysis, covalent catalysis, and the stabilization of transition states, which collectively lower the activation energy of the reaction. aktpublication.com In acid-base catalysis, amino acid residues within the enzyme's active site act as proton donors or acceptors. aktpublication.com Covalent catalysis involves the formation of a temporary covalent bond between the enzyme and the substrate, creating an intermediate that facilitates the reaction. aktpublication.com

Lipases are a class of enzymes that have demonstrated significant utility in the synthesis of enaminones. nih.gov The catalytic triad (B1167595) of serine, aspartic acid, and histidine residues in the active site of many lipases is crucial for their function. nih.gov These enzymes are particularly valuable in the pharmaceutical industry for producing chiral intermediates due to their enantioselective properties. nih.gov The use of immobilized enzymes further enhances their industrial applicability by simplifying the separation of the catalyst from the reaction products. nih.gov

Synergistic Effects of Biocatalysis and Microwave Irradiation in Transesterification

The efficiency of enzyme-catalyzed reactions, such as the transesterification involving enaminones, can be significantly enhanced through the use of microwave irradiation. Research has demonstrated a synergistic effect between biocatalysis and microwave energy, leading to higher reaction rates and yields in shorter time frames. nih.govmdpi.com For instance, in the lipase-catalyzed transesterification of ethyl-3-phenylpropanoate with n-butanol, the use of microwave irradiation with an immobilized enzyme like Novozyme 435 was found to be highly effective. nih.gov

This synergy is attributed to the rapid and uniform heating provided by microwaves, which can enhance enzyme activity and mass transfer, while the enzyme provides high selectivity. nih.govresearchgate.net Mechanistic analysis of such reactions has shown that they can follow a Ping-Pong bi-bi mechanism, sometimes with inhibition by one of the substrates, such as an alcohol. nih.gov The combination of bioprinted lipases with microwave-assisted esterification has shown remarkable results, decreasing reaction times from hours to minutes and increasing productivity significantly. mdpi.com

Below is a data table summarizing the comparative efficiency of conventional heating versus microwave-assisted biocatalysis.

| Parameter | Conventional Heating (CH) | Microwave-Assisted (MW) | Reference |

| Reaction Time | 24 hours | 25 minutes | mdpi.com |

| Productivity Increase | - | 33-fold | mdpi.com |

| Enzyme Stability | Lower | High operational stability over multiple cycles | mdpi.com |

| Proposed Mechanism | Ping-Pong bi-bi | Ping-Pong bi-bi with potential substrate inhibition | nih.gov |

Derivatization for Enhanced Research Utility

The basic structure of this compound serves as a versatile scaffold that can be chemically modified, or derivatized, to create a wide range of compounds with enhanced utility for research. This process of functionalization allows for the introduction of various chemical groups, which can alter the molecule's physical, chemical, and biological properties. rsc.org These transformations are crucial in fields like medicinal chemistry for the synthesis of biologically active drugs and natural products. rsc.org The enaminone structure is a key intermediate that can be functionalized to produce diverse heterocyclic compounds and substituted polyaromatic systems. rsc.org

Functionalization for Spectroscopic Probes or Ligands

The functionalization of enaminone structures, including those related to this compound, is a valuable strategy for developing spectroscopic probes and ligands for metal ions. By introducing specific functional groups, the molecule can be tailored to interact with its environment in a way that produces a measurable spectroscopic signal, or to chelate with metal ions. For example, derivatives of similar structures, such as quinoxalinones, can be functionalized at the ethyl group to introduce bromoacetyl or other reactive moieties. researchgate.net These can then react with compounds like thiourea (B124793) to form thiazolyl derivatives, which can act as ligands. researchgate.net The resulting complexation with metal ions can be studied using various spectroscopic techniques, such as IR and electronic spectroscopy, to understand the coordination chemistry. researchgate.net

The following table provides examples of functional groups that can be introduced into a related quinoxalinone structure to create potential ligands.

| Initial Group | Reagent | Resulting Functional Group | Potential Application | Reference |

| Ethyl | N-Bromosuccinimide | α-Bromoethyl | Intermediate for further substitution | researchgate.net |

| α-Bromoethyl | Potassium Thiocyanate | α-Thiocyanato | Ligand synthesis | researchgate.net |

| α-Bromoethyl | Sodium Azide | α-Azidoethyl | Precursor for other functional groups | researchgate.net |

| Bromoacetyl | Thiourea | 2-Amino-4-thiazolyl | Metal chelation | researchgate.net |

Exploration of Stereochemical Control in Reactions

Controlling the stereochemistry during the synthesis and reaction of chiral molecules like the derivatives of this compound is of paramount importance, particularly in the synthesis of pharmaceuticals. semanticscholar.org Enzymes, especially lipases, are highly effective tools for achieving stereochemical control due to their inherent enantioselectivity. semanticscholar.org One common method is the kinetic resolution of a racemic mixture, where the enzyme selectively catalyzes the reaction of one enantiomer, leaving the other unreacted. semanticscholar.org

For instance, lipase-catalyzed hydrolysis of racemic β-amino carboxylic esters has been used to efficiently resolve enantiomers, achieving high enantiomeric excess (E > 200). semanticscholar.org This method has been successfully applied to the synthesis of (S)-3-amino-3-phenylpropionic acid, a key building block for certain pharmaceutical agents. semanticscholar.org The choice of enzyme, solvent, and reaction conditions are critical factors in maximizing the stereoselectivity of these transformations. semanticscholar.org

The table below illustrates the effectiveness of lipase-catalyzed resolution for producing specific enantiomers of β-amino acid derivatives.

| Enzyme | Substrate | Method | Enantiomeric Excess (E) | Product | Reference |

| Lipase (B570770) PSIM (Burkholderia cepasia) | Racemic β-fluorophenyl-substituted β-amino carboxylic ester hydrochlorides | Hydrolysis in iPr2O | High | Enantiopure β-amino acids | semanticscholar.org |

| Lipase PS | Racemic 3-amino-3-phenylpropanoate esters | Hydrolysis in 1,4-dioxane | > 200 | (S)-3-amino-3-phenylpropionic acid | semanticscholar.org |

| Lipase AK (Pseudomonas fluorescens) | Racemic (5-phenylfuran-2-yl)-β-alanine ethyl ester hydrochlorides | Hydrolysis in NH4OAc buffer | > 146 | Enantiopure β-amino acids | semanticscholar.org |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 3-amino-3-phenylprop-2-enoate, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via condensation reactions, such as the Michael addition of amines to α,β-unsaturated esters. Optimization involves adjusting catalysts (e.g., Lewis acids), solvent polarity (e.g., ethanol or THF), and temperature to enhance yield and regioselectivity. Reflux conditions (70–90°C) and inert atmospheres (N₂/Ar) are often employed to minimize side reactions like oxidation or hydrolysis .

Q. How can the structure of this compound be validated using crystallographic techniques?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. Refinement using SHELXL (via the SHELX suite) ensures accurate modeling of bond lengths, angles, and hydrogen bonding networks. Structure validation tools like PLATON or CCDC’s Mercury are critical for detecting disorders or twinning .

Q. What spectroscopic methods are most effective for characterizing hydrogen bonding interactions in this compound?

- Methodological Answer : FT-IR spectroscopy identifies N–H and C=O stretching frequencies indicative of hydrogen bonds. Solid-state NMR (¹³C CP/MAS) can resolve crystallographically distinct sites. Graph set analysis (as per Etter’s formalism) applied to SC-XRD data classifies hydrogen-bonding motifs (e.g., chains or rings), providing insights into supramolecular assembly .

Advanced Research Questions

Q. How should researchers resolve contradictions between spectroscopic data and crystallographic models for this compound?

- Methodological Answer : Discrepancies may arise from dynamic effects in solution (NMR) versus static crystal structures. Use complementary techniques:

- DSC/TGA to assess thermal stability and polymorphism.

- Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions.

- DFT calculations (Gaussian, ORCA) to compare optimized geometries with experimental data .

Q. What strategies are recommended for designing derivatives of this compound with enhanced bioactivity?

- Methodological Answer : Target functional groups for modification:

- Amino group : Acylation or alkylation to alter solubility and receptor binding.

- Ester group : Hydrolysis to carboxylic acid for salt formation or coordination chemistry.

- Phenyl ring : Introduce electron-withdrawing groups (e.g., –F, –NO₂) via electrophilic substitution. Use QSAR models to predict activity and prioritize synthetic targets .

Q. What are the key challenges in resolving crystal structures of derivatives with flexible substituents?

- Methodological Answer : Flexible groups (e.g., side chains) often cause disorder. Mitigation strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.